molecular formula C7H6Cl2O3S B13250844 3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride

3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride

Cat. No.: B13250844
M. Wt: 241.09 g/mol
InChI Key: QITXPBXOFNVTOP-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chlorine atom, a hydroxyl group, a methyl group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 3-chloro-2-hydroxy-6-methylbenzene using chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the chlorination of 2-hydroxy-6-methylbenzene followed by sulfonation. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, while reduction can convert it to an alkane.

    Electrophilic Aromatic Substitution: The benzene ring can participate in further electrophilic substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while oxidation of the hydroxyl group can produce ketones or aldehydes.

Scientific Research Applications

3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-hydroxybenzene-1-sulfonyl chloride: Lacks the methyl group, which can affect its reactivity and applications.

    2-Hydroxy-6-methylbenzene-1-sulfonyl chloride: Lacks the chlorine atom, which can influence its chemical properties.

    3-Chloro-2-methylbenzene-1-sulfonyl chloride:

Uniqueness

3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride is unique due to the combination of functional groups attached to the benzene ring. This unique structure imparts specific reactivity and properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H6Cl2O3S

Molecular Weight

241.09 g/mol

IUPAC Name

3-chloro-2-hydroxy-6-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H6Cl2O3S/c1-4-2-3-5(8)6(10)7(4)13(9,11)12/h2-3,10H,1H3

InChI Key

QITXPBXOFNVTOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)O)S(=O)(=O)Cl

Origin of Product

United States

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